2-[(2-chlorobenzyl)sulfanyl]-5-(2,5-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-5-(2,5-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidoquinoline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-(2,5-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, followed by the introduction of the 2-chlorobenzylsulfanyl and 2,5-dimethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and maximize efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzyl)sulfanyl]-5-(2,5-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs or treatments for various diseases.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism by which 2-[(2-chlorobenzyl)sulfanyl]-5-(2,5-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-5-(2,5-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: shares similarities with other pyrimidoquinoline derivatives, which also exhibit biological activity and potential therapeutic applications.
This compound: can be compared to other compounds with similar functional groups, such as benzylsulfanyl or dimethoxyphenyl derivatives, which may have comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H28ClN3O4S |
---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(2,5-dimethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H28ClN3O4S/c1-28(2)12-19-23(20(33)13-28)22(17-11-16(35-3)9-10-21(17)36-4)24-25(30-19)31-27(32-26(24)34)37-14-15-7-5-6-8-18(15)29/h5-11,22H,12-14H2,1-4H3,(H2,30,31,32,34) |
InChI Key |
NRYJBCQCHAOKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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